4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine
Description
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine is a piperidine derivative featuring a pyrrolidine ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. Piperidine derivatives are frequently employed as building blocks in drug discovery, with modifications to their substituents influencing pharmacokinetic properties, target affinity, and metabolic stability .
Properties
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-16-12-9-14(8-11(12)15-2)10-4-6-13-7-5-10/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDMXZBXCOCVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to be widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc, are regulated by pyrrolidine and its derivatives .
Result of Action
It is known that both pyrrolidine and its derivatives lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is known that the physicochemical parameters of pyrrolidine and its derivatives can be modified to obtain the best adme/tox results for drug candidates .
Biochemical Analysis
Biochemical Properties
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit dipeptidyl peptidase-4 (DPP4) activity, which is crucial in the regulation of glucose metabolism. Additionally, 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine exhibits binding affinity towards certain receptors, modulating their signaling pathways and contributing to its potential therapeutic effects.
Cellular Effects
The effects of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits DPP4 by binding to its active site, preventing the enzyme from cleaving its substrates. Additionally, 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine has been associated with changes in cellular function, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Additionally, binding proteins in the bloodstream can influence the distribution of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine to various tissues, affecting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine to specific subcellular compartments, such as the nucleus or mitochondria. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Biological Activity
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and specific case studies highlighting its pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of ethoxy and methoxy groups. Detailed procedures can be found in specialized chemical literature .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various piperidine derivatives, including 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine. Notably, some derivatives have shown significant activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported as low as 1 μg/mL . This suggests that modifications to the piperidine structure can enhance antibacterial properties.
The proposed mechanism of action for piperidine derivatives involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death. This is supported by findings that indicate these compounds cause oxidative stress and metabolic disruption in bacteria .
Hemolytic Activity
Assessing the safety profile of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine is crucial for its therapeutic application. Hemolytic assays demonstrated that this compound exhibits low hemolytic activity against human red blood cells, indicating a favorable safety margin at effective antibacterial concentrations .
Study on Antibacterial Efficacy
A recent study focused on a series of piperidine derivatives, including our compound of interest, showed promising results against Gram-negative bacteria. The study highlighted that structural modifications could significantly enhance antibacterial activity while maintaining low toxicity to human cells .
| Compound | MIC (μg/mL) | Target Bacteria | Hemolytic Activity (%) |
|---|---|---|---|
| 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine | 5 | Pseudomonas aeruginosa | <5 |
| 11f | 1 | Pseudomonas aeruginosa | <5 |
| 13a | 4 | Staphylococcus aureus | <5 |
Pharmacological Implications
The biological activity of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine suggests potential applications in treating infections caused by resistant bacterial strains. Its ability to selectively target bacterial cells while sparing human cells presents a significant advantage in drug development.
Comparison with Similar Compounds
Key Compounds:
UK-78,282 (4-[Diphenylmethoxymethyl]-1-[3-(4-methoxyphenyl)-propyl]-piperidine)
- Structure : Contains a diphenylmethoxymethyl group and a 3-(4-methoxyphenyl)-propyl chain on the piperidine ring.
- Synthesis : Prepared via nucleophilic substitution and reduction, followed by recrystallization or chromatography .
- Relevance : The methoxy group in UK-78,282 aligns with the methoxy substituent in 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine, suggesting shared synthetic strategies (e.g., Mannich reactions or substitutions involving piperidine intermediates) .
CP-190,325 (4-[Benzylmethoxymethyl]-piperidine analogue)
- Structure : Features a benzylmethoxymethyl substituent instead of diphenylmethoxymethyl.
- Synthesis : Similar to UK-78,282, emphasizing the role of aromatic and alkoxy groups in modulating activity .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : A piperidin-4-one derivative with acetyl, ethyl, and bis(4-methoxyphenyl) groups.
- Relevance : Demonstrates the pharmacological versatility of methoxy-substituted piperidines, including antimicrobial and anti-inflammatory activities .
4-(Aminomethyl)piperidine Structure: A simpler analogue with an aminomethyl group. Relevance: Highlighted in the CRC Handbook of Chemistry and Physics for basic physicochemical properties, serving as a reference for solubility and stability comparisons .
Key Observations:
- Alkoxy Groups : Methoxy and ethoxy substituents (as in the target compound) are associated with improved solubility and metabolic stability, critical for CNS-targeting drugs .
- Activity Modulation : The presence of aromatic groups (e.g., diphenylmethoxymethyl in UK-78-282) enhances binding to ion channels, whereas heterocyclic substituents (e.g., in ’s histamine antagonists) enable selective receptor interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility: Methoxy and ethoxy groups generally increase hydrophilicity compared to non-polar substituents (e.g., benzyl or diphenyl groups in UK-78,282) .
- Stability : Ethoxy groups may confer resistance to enzymatic hydrolysis compared to shorter alkoxy chains, as suggested by studies on related esters and ethers .
- Stereochemistry : The spatial arrangement of substituents on the pyrrolidine ring (e.g., 3- vs. 4-position) could influence chiral recognition in biological systems, akin to crystallographic findings in .
Preparation Methods
Preparation of the 3-Ethoxy-4-methoxypyrrolidine Fragment
The pyrrolidine moiety with ethoxy and methoxy substituents is typically prepared via multi-step synthesis involving:
- Starting Material: A protected pyrrolidinone or pyrrolidine derivative.
- Functionalization: Introduction of ethoxy and methoxy groups at the 3 and 4 positions respectively, often through nucleophilic substitution or alkylation reactions.
- Protection/Deprotection Steps: To control reactivity and regioselectivity, protecting groups such as Boc (tert-butoxycarbonyl) are used on nitrogen atoms during intermediate steps.
For example, a literature precedent involves the preparation of tert-butyl 3-(4-cyanophenyl)-3-hydroxypyrrolidine-1-carboxylate by Grignard addition to N-Boc-3-pyrrolidinone, followed by further functional group transformations to introduce alkoxy substituents.
Preparation of the Piperidine Core and Functionalization
The piperidine ring, a saturated six-membered nitrogen heterocycle, is often commercially available or synthesized via established methods. The key step is substitution at the 4-position with the pyrrolidinyl substituent.
- Starting Material: 4-substituted piperidine derivatives or 4-halopiperidines.
- Coupling Reaction: The pyrrolidinyl substituent is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Recent advances have demonstrated the use of modular synthetic strategies that reduce the number of steps in piperidine synthesis, employing biocatalytic carbon-hydrogen oxidation followed by nickel-catalyzed radical cross-coupling. This method avoids the need for protecting groups and precious metal catalysts, streamlining the synthesis of complex piperidine derivatives.
Coupling of Pyrrolidine and Piperidine Units
The critical step in the preparation of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine is the formation of the N-substituted piperidine with the pyrrolidine moiety.
- Cross-Coupling Methods: Palladium-catalyzed amination or nickel-catalyzed radical cross-coupling can be employed to form the C-N bond efficiently.
- Catalyst Loading and Conditions: Recent studies highlight the importance of low palladium catalyst loading (ppm levels) to improve yield and reduce contamination, with optimized bases and solvents enhancing reaction efficiency.
- Biocatalytic Approaches: Enzymatic oxidation can selectively functionalize piperidine rings to facilitate subsequent coupling.
Representative Example of Preparation (Literature-Based)
A representative synthetic sequence could be outlined as follows:
Analytical and Purification Notes
- Purification: Flash column chromatography on silica gel is typically used to isolate intermediates and final compounds.
- Characterization: NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis confirm structure and purity.
- Catalyst Removal: Filtration through Celite or Hyflo Super-Cel and crystallization steps reduce residual metal contamination.
Research Findings and Innovations
- The modular synthetic strategy combining biocatalytic oxidation and radical cross-coupling represents a significant advancement, reducing synthesis steps and cost for piperidine derivatives.
- Low catalyst loadings in cross-coupling reactions maintain high yields while minimizing palladium contamination, crucial for pharmaceutical applications.
- The use of protecting groups remains essential in controlling regioselectivity during pyrrolidine functionalization, although newer methods aim to minimize such steps.
Summary Table of Preparation Methods
Q & A
Q. What are the critical steps and conditions for synthesizing 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized using dichloromethane as a solvent and sodium hydroxide to deprotonate intermediates . Key steps include:
Q. How can the structural integrity of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)piperidine be verified?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy vs. methoxy groups).
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine-piperidine junction (see analogous structures in ) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for accurate mass determination).
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Refer to SDS guidelines for related piperidine derivatives:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Adopt the ICReDD framework ():
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energy barriers.
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst).
- Feedback loops : Integrate experimental results (e.g., failed reactions) to refine computational models .
Q. How should researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
- Cross-validation : Compare NMR data with DFT-simulated spectra (e.g., using ACD/Labs or MestReNova).
- Isotopic labeling : Use N or C-labeled analogs to confirm ambiguous signals .
- Collaborative analysis : Share raw data with crystallography experts to reconcile structural discrepancies .
Q. What experimental designs are suitable for studying its biological activity?
Methodological Answer:
- In vitro assays : Screen against target receptors (e.g., GPCRs) using fluorescence polarization or SPR.
- Structure-activity relationship (SAR) : Modify substituents (e.g., ethoxy → propoxy) and measure potency changes .
- Metabolic stability : Use liver microsomes to assess pharmacokinetic properties.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
